molecular formula C12H22N6O6 B1665760 Arg-Gly-Asp CAS No. 99896-85-2

Arg-Gly-Asp

Katalognummer: B1665760
CAS-Nummer: 99896-85-2
Molekulargewicht: 346.34 g/mol
InChI-Schlüssel: IYMAXBFPHPZYIK-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Overview

RGD is widely recognized for its ability to promote cell adhesion to extracellular matrix proteins. This property is exploited in tissue engineering to enhance the integration of biomaterials with host tissues.

Case Study: Silk Fibroin Films

A study demonstrated the immobilization of RGD peptides on silk fibroin films, which significantly improved cell attachment and proliferation. The method preserved the original properties of silk fibroin, making it a promising substrate for tissue engineering applications .

Table 1: Properties of RGD-Modified Silk Fibroin Films

PropertyBefore ModificationAfter Modification
Cell Attachment RateLowHigh
Proliferation RateLowHigh
BiocompatibilityModerateHigh

Overview

RGD-modified carriers are designed to enhance the specificity and efficiency of drug delivery, particularly targeting cells that express integrins.

Case Study: Liposomal Drug Delivery

Cyclic RGD peptide-labeled liposomes were developed for targeting hepatic stellate cells in liver fibrosis treatment. These liposomes showed a tenfold increase in accumulation in activated hepatic stellate cells compared to non-targeted liposomes, leading to significant therapeutic effects .

Table 2: Comparison of Drug Delivery Efficiency

Carrier TypeAccumulation in Target CellsTherapeutic Effect
Non-targeted LiposomesLowMinimal
RGD-Modified LiposomesHighSignificant

Overview

RGD peptides have been utilized in cancer therapy due to their ability to bind specifically to integrins overexpressed on tumor cells and neovasculature.

Case Study: Imaging Agents

Research has shown that radiolabeled RGD peptides can serve as effective imaging agents for tumors. These peptides demonstrated high binding specificity to alpha(V)beta(3) integrins on endothelial cells during angiogenesis, facilitating targeted imaging of tumors .

Table 3: Imaging Efficacy of RGD Peptides

Peptide TypeBinding Affinity (Kd)Imaging Specificity
RGD PeptideLow nMHigh
Control Peptide (RGE)High nMLow

Overview

RGD sequences are incorporated into biomaterials used for wound healing due to their ability to enhance cell migration and proliferation at injury sites.

Case Study: Hydrogel Development

A study investigated an RGD-functionalized hydrogel that significantly improved wound healing outcomes in animal models by promoting fibroblast migration and collagen deposition .

Table 4: Wound Healing Efficacy

Treatment GroupHealing Rate (%)Collagen Deposition (mg/cm²)
Control305
RGD-Functionalized8515

Wirkmechanismus

Target of Action

Arginyl-glycyl-aspartic acid (RGD) is a peptide motif that plays a crucial role in cell adhesion to the extracellular matrix (ECM) . The primary targets of RGD are cell adhesion proteins called integrins . These integrins recognize and bind to the RGD sequence, which is found within many matrix proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and several other adhesive extracellular matrix proteins .

Mode of Action

RGD interacts with its targets, the integrins, by binding to them . This binding results in enhanced cell attachment . The RGD motif is presented in slightly different ways in different proteins, allowing the many RGD-binding integrins to selectively distinguish individual adhesion proteins .

Biochemical Pathways

The binding of RGD to integrins affects various biochemical pathways. For instance, it has been found that eight members of the integrin family (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, αIIIbβ3, α5β1, and α8β1) all recognize the amino acid binding pattern Arg-Gly-Asp (RGD) in their endogenous ligands . This interaction influences the downstream effects of these pathways, including cell adhesion and migration .

Pharmacokinetics

The pharmacokinetics of RGD can be influenced by its formulation. For example, RGD peptide-based ionizable lipids can be formulated into lipid nanoparticles (LNPs) for integrin binding on cells and targeted mRNA delivery . These RGD-LNPs have been shown to have effective mRNA encapsulation and transfection .

Result of Action

The binding of RGD to integrins results in enhanced cell attachment . This can have various molecular and cellular effects. For example, modifying a titanium implant surface with a protein containing RGD improved bone mineralization and implant integration and prevented failure of the prosthetic .

Action Environment

The action, efficacy, and stability of RGD can be influenced by various environmental factors. For instance, the cellular uptake of RGD-LNPs was found to be reversed in the presence of soluble RGD, supporting the hypothesis that this improved uptake is RGD-dependent .

Biochemische Analyse

Biochemical Properties

Arginyl-glycyl-aspartic acid interacts with various enzymes, proteins, and other biomolecules. It is a key specificity determinant for integrin recognition, through hydrogen bonding and metal coordination interactions . The central glycine residue also is in close contact with the integrin surface .

Cellular Effects

Arginyl-glycyl-aspartic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that arginine glycine aspartic acid peptides and their derivatives can enhance the direct targeting ability of integrin receptors .

Molecular Mechanism

The mechanism of action of Arginyl-glycyl-aspartic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Arginyl-glycyl-aspartic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Arginyl-glycyl-aspartic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Arginyl-glycyl-aspartic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Arginyl-glycyl-aspartic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Arginyl-glycyl-aspartic acid and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arg-gly-asp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of arginyl-glycyl-aspartic acid often involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Arg-gly-asp is unique due to its specific recognition by integrins, making it a critical component in cell adhesion studies and applications. Its ability to be chemically modified for various applications further enhances its versatility .

Biologische Aktivität

The Arg-Gly-Asp (RGD) peptide is a critical sequence in various biological processes, particularly in cell adhesion, migration, and signaling. This article provides a comprehensive overview of the biological activity of RGD, supported by data tables, case studies, and research findings.

Overview of RGD Peptide

The RGD sequence is recognized by integrins, which are transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions. The binding of RGD to integrins influences numerous cellular functions including proliferation, differentiation, and survival.

1. Cell Adhesion and Migration

  • RGD-containing peptides facilitate the attachment of various cell types to ECM components such as fibronectin and fibrinogen. Studies show that these peptides can inhibit fibroblast adhesion to fibronectin and thrombin-stimulated platelets, demonstrating their role in modulating cell adhesion dynamics .

2. Influence on Integrin Function

  • The interaction between RGD peptides and integrins affects signal transduction pathways that regulate cell behavior. For instance, the binding of RGD to integrin β1 is crucial for embryo implantation, indicating its significance in reproductive biology .

3. Inhibition of Tumor Growth

  • RGD peptides have been explored for their potential in cancer therapy. A study involving a radiolabeled RGD-based peptide demonstrated its ability to target αvβ3 integrins on tumor cells, showcasing its application in imaging and possibly treating metastatic cancers .

Case Studies

Case Study 1: RGD in Cancer Therapy
A Phase I trial assessed the safety and efficacy of an RGD peptide conjugate for PET imaging in metastatic breast cancer patients. The study highlighted the peptide's ability to bind selectively to tumor-associated integrins, providing insights into tumor distribution kinetics .

Case Study 2: RGD in Tissue Engineering
Research on silk fibroin films modified with RGD peptides showed enhanced fibroblast adhesion and proliferation, suggesting applications in regenerative medicine . The immobilization method preserved the functional properties of silk fibroin while promoting cellular interactions.

Table 1: Biological Functions of RGD Peptides

FunctionDescriptionReferences
Cell AdhesionPromotes attachment to ECM proteins like fibronectin
Inhibition of Platelet AggregationReduces fibrinogen binding to activated platelets
Tumor TargetingEnhances imaging and treatment strategies for cancer
Embryo ImplantationFacilitates attachment of embryos to decidual cells
Tissue RegenerationSupports cell proliferation in engineered tissues

Table 2: Effects of RGD on Integrin Binding

Peptide SequenceIntegrin TargetBinding Affinity (IC50)Biological Effect
Gly-Arg-Gly-Asp-Ser-Proαvβ310-200 µMInhibits fibrinogen binding
This compoundβ1Not specifiedEnhances cell adhesion
Gly-Arg-Gly-Aspα5β1Not specifiedModulates cellular signaling

Research Findings

Recent studies have elucidated the structural requirements for high-affinity binding of RGD peptides to integrins. Research indicates that modifications to the amino acid sequence can significantly impact their biological activity. For example, conservative substitutions in the arginine or aspartic acid residues greatly reduce inhibitory effects on cell adhesion .

Moreover, the incorporation of RGD motifs into biomaterials has been shown to enhance cellular responses in tissue engineering applications, facilitating improved integration with host tissues .

Eigenschaften

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMAXBFPHPZYIK-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912420
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99896-85-2, 119865-10-0, 124123-27-9
Record name Arginine-glycine-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99896-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-glycyl-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly (arginyl-glycyl-aspartic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGINYL-GLYCYL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arg-gly-asp
Reactant of Route 2
Reactant of Route 2
Arg-gly-asp
Reactant of Route 3
Reactant of Route 3
Arg-gly-asp
Reactant of Route 4
Reactant of Route 4
Arg-gly-asp
Reactant of Route 5
Arg-gly-asp
Reactant of Route 6
Arg-gly-asp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.